molecular formula C19H16BrNO2 B3060446 8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine CAS No. 376374-34-4

8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B3060446
CAS No.: 376374-34-4
M. Wt: 370.2 g/mol
InChI Key: XFSBDBIEVKXTPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like NMR spectroscopy . For instance, the 13C NMR spectrum of a similar compound contains peaks at specific chemical shifts corresponding to different types of carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For example, the cascade reaction of propynols is an important tactic in organic synthesis, which plays a significant role in the construction of functionalized carbo- or heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . For instance, the physical properties such as melting point can be determined experimentally .

Scientific Research Applications

Synthesis and Antimicrobial Study

A range of 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines were synthesized, demonstrating notable antibacterial and antifungal activities. This implies potential applications in the development of new antimicrobial agents (Mayekar et al., 2011).

Anti-inflammatory Potential

Research shows that naphtho[1,2-e][1,3]oxazine derivatives exhibit significant anti-inflammatory activities. This was further supported by in silico studies, which highlighted the compounds' interactions with the COX-2 enzyme, suggesting their potential as non-steroidal anti-inflammatory agents (Chanu et al., 2019).

Structural Analysis

A structural study of 8-bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine revealed its envelope-configured oxazine ring, providing insights into its molecular geometry which is crucial for understanding its chemical properties and interactions (Jasinski et al., 2010).

Chemoselective Synthesis

Studies have shown efficient methods for synthesizing various naphtho[1,2-e][1,3]oxazine derivatives, highlighting the use of low-valent titanium reagents for short reaction times and high chemoselectivity. This is important for synthesizing specific derivatives for targeted scientific applications (Shi et al., 2010).

Eco-friendly Synthesis

An eco-friendly approach for synthesizing dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives has been developed. This approach emphasizes the importance of green chemistry in the synthesis of biologically active compounds, with some derivatives showing significant in vitro antimicrobial effects (Mathew et al., 2010).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the biological system they interact with. For example, some compounds exhibit neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and use. For instance, personal protective equipment such as safety glasses with side shields are recommended when handling similar compounds .

Future Directions

The future directions in the research of similar compounds could involve the development of more efficient and versatile strategies for their synthesis. For instance, the development of an efficient and versatile strategy towards 4-halo quinolines is highly desirable, especially through a cascade cyclization .

Properties

IUPAC Name

8-bromo-2-(4-methoxyphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-22-16-6-4-15(5-7-16)21-11-18-17-8-3-14(20)10-13(17)2-9-19(18)23-12-21/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSBDBIEVKXTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3C=CC(=C4)Br)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361853
Record name 8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376374-34-4
Record name 8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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